molecular formula C14H23NO B1437570 N-[4-(Isopentyloxy)benzyl]-1-ethanamine CAS No. 23014-34-8

N-[4-(Isopentyloxy)benzyl]-1-ethanamine

Cat. No.: B1437570
CAS No.: 23014-34-8
M. Wt: 221.34 g/mol
InChI Key: DGWNEIVHDCJQPD-UHFFFAOYSA-N
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Description

N-[4-(Isopentyloxy)benzyl]-1-ethanamine is a chemical compound with the molecular formula C14H23NO . This organic compound is part of a class of substances that feature an aromatic ring linked to an ethanamine group via an isopentyloxy chain. Such structural motifs are often explored in medicinal and synthetic chemistry research. Compounds within this structural family are frequently investigated as key synthetic intermediates or building blocks in the development of more complex molecules, including various heterocyclic compounds . The specific properties and applications of this compound in research settings, such as its mechanism of action in biological studies or its role in material science, are subjects of ongoing scientific inquiry. Researchers value this compound for its potential utility in constructing novel molecular architectures. This product is provided for research and development purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(3-methylbutoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15-11-13-5-7-14(8-6-13)16-10-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNEIVHDCJQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzyl Precursors

The introduction of the isopentyloxy group at the para position of the benzyl ring is commonly achieved by alkylation of the corresponding 4-hydroxybenzyl compound with isopentyl bromide or isopentyl tosylate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF.

  • Reaction conditions: Room temperature to mild heating (RT to 60 °C), 12–24 hours.
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent: DMF (dimethylformamide) or THF (tetrahydrofuran).
  • Yield: Moderate to high, typically 70–90%.

This step selectively forms the 4-(isopentyloxy)benzyl intermediate, which is crucial for further amination steps.

Formation of the Benzylamine Moiety

The benzylamine group (1-ethanamine) is introduced typically by nucleophilic substitution of a benzylic halide intermediate or by reductive amination of the corresponding aldehyde.

  • Method A: Nucleophilic substitution

    • Starting from 4-(isopentyloxy)benzyl bromide (prepared by bromination of the alkylated phenol), reaction with ethanamine under mild conditions (e.g., in THF or ethanol at RT to reflux) yields the desired amine.
    • This substitution is often performed with an excess of ethanamine to drive the reaction to completion.
    • Yields are reported around 60–80%.
  • Method B: Reductive amination

    • Oxidation of the 4-(isopentyloxy)benzyl alcohol to the corresponding aldehyde followed by reaction with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
    • This method provides high selectivity and yields up to 85%.

These approaches have been validated in related benzylamine syntheses and provide flexibility depending on available starting materials.

Representative Synthetic Scheme

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Hydroxybenzyl alcohol + isopentyl bromide K2CO3, DMF, RT, 24 h 4-(Isopentyloxy)benzyl alcohol 75–90 Alkylation of phenol
2 4-(Isopentyloxy)benzyl alcohol PBr3 or NBS (for bromination), RT 4-(Isopentyloxy)benzyl bromide 70–85 Benzylic bromination
3 4-(Isopentyloxy)benzyl bromide + ethanamine Ethanamine excess, THF or EtOH, reflux This compound 60–80 Nucleophilic substitution
Alternative 3 4-(Isopentyloxy)benzyl aldehyde + ethanamine NaBH(OAc)3, MeOH, RT This compound 80–85 Reductive amination

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic protons shifted by the isopentyloxy substituent, benzylic methylene protons (around 4.5–5.0 ppm), and ethanamine methylene and methyl signals.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
  • Melting Point: Dependent on purity but typically in the range of 50–70 °C for the free amine.
  • Purity: Confirmed by chromatographic methods such as HPLC or GC-MS.

Research Findings and Optimization Notes

  • The alkylation step is sensitive to reaction time and temperature; prolonged heating can lead to by-products.
  • Use of sodium hydride as a base can improve alkylation efficiency but requires careful handling.
  • Reductive amination offers cleaner reaction profiles and fewer side products compared to nucleophilic substitution.
  • Removal of residual palladium catalysts (if hydrogenation is involved) is critical to avoid contamination affecting biological assays.
  • The regiochemistry of the alkylation and substitution steps has been confirmed by detailed NMR analysis, ensuring selective functionalization at the para position.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Isopentyloxy)benzyl]-1-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-[4-(Isopentyloxy)benzyl]-1-ethanamine is characterized by its unique structure that contributes to its biological activities. The molecular formula is C14H21NOC_{14}H_{21}NO, and it features an isopentyloxy group attached to a benzylamine moiety. Its properties include:

  • Molecular Weight : 221.33 g/mol
  • Solubility : Soluble in organic solvents, indicating potential for formulation in various delivery systems.

Neuropharmacology

This compound has been investigated for its role as a selective antagonist for melanin-concentrating hormone (MCH) receptors. MCH is implicated in the regulation of feeding behavior and energy balance, making this compound a candidate for obesity treatment:

  • Mechanism of Action : By antagonizing MCH receptors, this compound may help modulate appetite and weight gain.
  • Case Study : In rodent models, administration of MCH antagonists has shown to reduce food intake and body weight, suggesting therapeutic potential for obesity management .

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its structural features that allow for modifications enhancing potency and selectivity:

  • Synthesis Pathways : Various synthetic routes have been documented, showcasing the ability to modify the isopentyloxy group to improve pharmacokinetic properties.
  • Case Study : A study demonstrated that structural analogs of this compound exhibited improved binding affinities to MCH receptors compared to the parent compound .

Behavioral Studies

Research indicates that compounds targeting MCH receptors can influence behavior related to stress and anxiety:

  • Behavioral Impact : In animal studies, MCH receptor antagonists have been shown to reduce anxiety-like behaviors, suggesting a role in managing stress-related disorders.
  • Case Study : Experiments involving stress-induced models revealed that antagonism of MCH receptors led to significant behavioral changes, highlighting the compound's potential in psychiatric applications .

Mechanism of Action

The mechanism of action of N-[4-(Isopentyloxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

  • N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline (CAS: 1040690-93-4): Meta-substituted isopentyloxy group .
  • N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS: 444907-15-7): Para-methoxy and ethylbenzyl groups .
Property N-[4-(Isopentyloxy)benzyl]-1-ethanamine N-[3-(Isopentyloxy)benzyl]-aniline Derivative N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
Substituent Position Para-isopentyloxy Meta-isopentyloxy Para-methoxy, ethylbenzyl
Molecular Weight 235.36 g/mol 403.57 g/mol 269.38 g/mol
Lipophilicity (logP) Estimated ~3.5* Higher (~4.2*) Moderate (~2.8*)

Analysis :

  • Para vs. Meta Substitution : Para-substitution (as in the target compound) enhances symmetry and may improve binding affinity to planar biological targets compared to meta-substituted analogs .
  • In contrast, ethylbenzyl and methoxy groups (as in ) modulate solubility and steric bulk.

Alkoxy Chain Variations

Key Analogs :

  • N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine (CAS: Not listed): Shorter, polar alkoxy chain .
  • N-[4-(Heptyloxy)benzyl] derivatives (CAS: 1040690-85-4): Longer heptyloxy chain .
Property Target Compound (Isopentyloxy) 2-Methoxyethoxy Derivative Heptyloxy Derivative
Alkoxy Chain Branched (C₅) Short, ether-linked (C₃) Linear (C₇)
Impact on Solubility Low water solubility Moderate solubility Very low solubility
Biological Penetration High (lipophilic) Moderate Very high

Analysis :

  • Branching vs.
  • Polar Groups : The 2-methoxyethoxy derivative’s ether oxygen increases polarity, enhancing aqueous solubility but reducing blood-brain barrier penetration .

Functional Group Modifications

Key Analogs :

  • N-(4-Methoxyphenethyl)benzenesulfonamides (CAS: Not listed): Sulfonamide derivatives .
  • N-(2,3-Dimethoxybenzyl)ethanamine (CAS: 100054-84-0): Dimethoxy substitution .
Property Target Compound Sulfonamide Derivatives Dimethoxybenzyl Derivative
Functional Group Secondary amine Sulfonamide Dimethoxybenzyl, secondary amine
Bioactivity Not reported Antibacterial (E. coli inhibition) Not reported
Hydrogen Bond Capacity 1 donor, 1 acceptor 2 donors, 3 acceptors (sulfonamide) 1 donor, 3 acceptors

Analysis :

Key Insights :

  • Antibacterial Potential: Sulfonamide analogs () show biofilm inhibition against E. coli, suggesting that the target compound’s amine group could be modified for similar applications.
  • Cytotoxicity : Branched alkoxy chains (e.g., isopentyloxy) may reduce cytotoxicity compared to linear chains due to optimized lipid solubility .

Biological Activity

N-[4-(Isopentyloxy)benzyl]-1-ethanamine is an organic compound with the molecular formula C14H23NO and a molar mass of 221.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-(isopentyloxy)benzyl chloride and ethanamine. This reaction is conducted under basic conditions using solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the process. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which allow for the development of derivatives with potentially enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Cardiovascular Effects

Preliminary pharmacological studies have indicated that compounds related to this compound exhibit significant cardiovascular effects. For instance, derivatives have shown relaxation of rat thoracic aorta in vitro, suggesting potential applications in managing hypertension or other cardiovascular conditions .

Neuropharmacological Implications

The compound's interaction with neurotransmitter systems has been investigated, particularly regarding its influence on GABAergic pathways. Studies suggest that compounds affecting GABA receptors may have implications in treating neurological disorders . While specific data on this compound is sparse, the exploration of related compounds highlights the importance of this pathway.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of structurally similar compounds:

Study Findings
Cardiovascular Study Compounds exhibited significant relaxation effects on rat aorta, indicating potential for hypertension treatment .
Antimycobacterial Evaluation Related compounds showed promising results against M. tuberculosis, with some exhibiting MICs comparable to first-line treatments .
Neuropharmacological Research Compounds affecting GABA pathways were linked to potential treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(Isopentyloxy)benzyl]-1-ethanamine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of 4-hydroxybenzaldehyde with isopentyl bromide to form 4-(isopentyloxy)benzaldehyde.
  • Step 2 : Reductive amination of the aldehyde with ethylamine, often using NaBH₃CN or H₂/Pd-C, to produce the target compound .
  • Yield Optimization : Key factors include temperature control during alkylation (60–80°C), stoichiometric excess of ethylamine (1.5–2 eq.), and inert atmosphere to prevent oxidation. Impurities from incomplete reduction can be minimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.0–1.2 (isopentyl CH₃), δ 3.5–3.7 (OCH₂), and δ 3.8–4.0 (benzyl CH₂NH). ¹³C NMR confirms ether (C-O) and amine (C-N) linkages .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]⁺ = 250.1912; observed deviation < 2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity ≥98% .

Advanced Research Questions

Q. How can regioselective functionalization of the benzylamine core be achieved without compromising the isopentyloxy group?

  • Methodological Answer : Regioselectivity challenges arise due to competing reactions at the amine and ether sites. Strategies include:

  • Protection-Deprotection : Temporarily protecting the amine with Boc groups allows selective bromination or nitration at the para position of the benzene ring .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (50°C, THF/H₂O) minimizes ether cleavage .
  • Data Contradictions : Conflicting reports on bromination efficiency (e.g., 30–70% yields) may stem from solvent polarity effects; polar aprotic solvents (DMF) favor electrophilic substitution .

Q. What experimental approaches resolve contradictions in reported biological activity data for benzylamine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) require:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and controls (e.g., vehicle-only and reference inhibitors) .
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., oxidized amines) that may interfere with activity .
  • Structural Analog Testing : Compare with analogs like N-[4-(methoxy)benzyl]-1-ethanamine to isolate the isopentyloxy group’s role .

Q. How can computational modeling guide the design of derivatives with enhanced stability or target affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). The isopentyloxy group’s hydrophobicity may improve membrane permeability .
  • QM/MM Simulations : Assess hydrolysis susceptibility of the ether linkage; longer alkyl chains (e.g., isopentyl vs. methyl) reduce electrophilic attack at the oxygen .
  • ADMET Prediction : Tools like SwissADME predict improved metabolic stability with branched alkoxy groups versus linear chains .

Data Analysis and Reproducibility

Q. What statistical methods are critical for validating synthetic reproducibility across labs?

  • Methodological Answer :

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., reaction time, temperature) identifies critical yield factors .
  • Inter-Lab Comparisons : Bland-Altman plots assess systematic errors in purity measurements (e.g., HPLC vs. NMR) .
  • Error Reporting : Document ±SEM for triplicate runs and raw data deposition in repositories like Zenodo .

Safety and Handling

Q. What protocols mitigate risks associated with handling this compound in aqueous environments?

  • Methodological Answer :

  • Hydrolysis Prevention : Store at -20°C under argon; avoid prolonged exposure to humidity .
  • Spill Management : Neutralize acidic degradation products with NaHCO₃ and adsorb residuals with vermiculite .
  • PPE : Use nitrile gloves and fume hoods during synthesis; amine vapors may cause respiratory irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Isopentyloxy)benzyl]-1-ethanamine
Reactant of Route 2
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N-[4-(Isopentyloxy)benzyl]-1-ethanamine

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